6-(2,4-Dimethoxyphenyl)pyridin-3-ol
Description
6-(2,4-Dimethoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a 2,4-dimethoxyphenyl substituent at position 4. This compound combines the aromaticity of pyridine with the electron-donating properties of methoxy groups, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-10-4-5-11(13(7-10)17-2)12-6-3-9(15)8-14-12/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAUVJYHRDCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692639 | |
| Record name | 6-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-60-1 | |
| Record name | 6-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)pyridin-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide in ethanol to facilitate the formation of the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(2,4-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
6-(2-Methoxyphenyl)pyridin-3-ol (CAS: 937603-93-5)
- Structure : Differs by having a single methoxy group at the 2-position of the phenyl ring instead of two methoxy groups.
- Supplier data indicate its commercial availability but lack explicit bioactivity reports .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS: 1017414-83-3)
- Structure : Incorporates a chlorine atom at the 4-position of the phenyl ring alongside a 2-methoxy group.
- Impact: The chlorine atom increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Functional Group Modifications
6-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1224719-40-7)
- Structure : Replaces the dimethoxyphenyl group with a cyclopropylmethoxy substituent.
- This compound’s synthesis and applications remain underexplored in the literature .
6-Iodo-5-methoxypyridin-3-ol
- Structure : Features an iodine atom at position 6 and a methoxy group at position 3.
- Impact : The iodine atom’s polarizability may enhance intermolecular interactions in crystal lattices, as seen in halogen-bonded materials. However, iodine’s size could destabilize the pyridine ring’s planarity .
Multi-Substituted Pyridine Derivatives
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
2,3,6-Trimethoxypyridin-4-ol
- Structure : Three methoxy groups at positions 2, 3, and 5.
- Impact : Increased electron-donating effects could enhance resonance stabilization but may also sterically hinder interactions with enzymatic active sites .
Data Table: Key Properties of Selected Compounds
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